molecular formula C22H21N3O4 B2654811 N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251593-39-1

N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2654811
CAS No.: 1251593-39-1
M. Wt: 391.427
InChI Key: VSSBEJJVENMGPI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a fused furopyrimidine core. The compound’s structure combines a furo[3,4-d]pyrimidine scaffold substituted with 4-methylphenyl and 3-methylphenyl acetamide groups.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-13-6-8-15(9-7-13)20-19-17(12-29-21(19)27)25(22(28)24-20)11-18(26)23-16-5-3-4-14(2)10-16/h3-10,20H,11-12H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSBEJJVENMGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, such as micro-reactor technology. This method allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines such as HCT-116 and HeLa. The IC50 values for related compounds were reported below 100 μM, indicating potent cytotoxic effects .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC may provide therapeutic benefits for conditions like obesity and dyslipidemia .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating infections caused by bacteria and fungi.

Case Studies

Several studies have investigated the efficacy of compounds related to this compound:

  • Cytotoxicity Studies : Research demonstrated that specific derivatives showed promising anticancer activity through mechanisms involving caspase activation and apoptosis induction in cancer cell lines .
  • ACC Inhibitor Research : Studies have highlighted the role of this compound as an ACC inhibitor in both in vitro and in vivo models. This could lead to new treatments for metabolic disorders associated with fatty acid synthesis .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-acetamide derivatives, focusing on core scaffolds, substituents, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

Core Scaffolds: Target Compound: Furo[3,4-d]pyrimidine (oxygen-containing fused ring system) . : Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (sulfur-containing fused system) . : Triazolo[4,3-c]pyrimidin-3-one (triazole-fused pyrimidine) . : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine (chromone-pyrimidine hybrid) . The furopyrimidine core in the target compound offers distinct electronic and steric properties compared to sulfur- or nitrogen-rich fused systems.

Substituents: Target Compound: 3-Methylphenyl (electron-donating) and 4-methylphenyl groups. : 4-Fluorophenylamino (electron-withdrawing) and 2,5-dimethylphenyl acetamide . : Cyclopropyl and halogen (fluoro, iodo) substituents . : Fluorinated aromatic moieties (enhancing lipophilicity and metabolic stability) .

Physicochemical Properties

Compound Core Scaffold Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Furo[3,4-d]pyrimidine 3-MePh, 4-MePh Not reported Not reported
Thienopyrido-pyrimidine Acetyl, N-Me, Ph 369.44 143–145
Triazolo-pyrimidine 4-FPhNH, 2,5-diMePh 434.44* Not reported
Pyrido[4,3-d]pyrimidine Cyclopropyl, F, I 693.53 (DMSO solvate) Not reported
Chromone-pyrazolo-pyrimidine Multiple F atoms, isopropoxy 571.20 (M+1) 302–304

*Calculated based on formula C₂₂H₂₂FN₅O₂.

  • Melting Points : ’s compound exhibits a high melting point (302–304°C), likely due to extended aromaticity and fluorine-induced crystallinity . The target compound’s melting point is unreported but may be lower due to methyl groups reducing packing efficiency.
  • Solubility : Sulfur-containing cores (e.g., ) may exhibit higher solubility in organic solvents than oxygen-containing furopyrimidines.

Biological Activity

N-(3-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H21N3O5
  • Molecular Weight : 393.42 g/mol

The structural complexity of this compound suggests diverse interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer Activity : Compounds derived from pyrimidine and furan structures have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.

Anticancer Activity

A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. The furo-pyrimidine derivatives showed significant cytotoxic effects on various cancer cell lines, indicating that this compound may possess similar anticancer properties .

Antibacterial Activity

Research into hybrid structures based on furan and chromene derivatives revealed potential antibacterial activity. The compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria. This suggests that the target compound may also exhibit antibacterial properties due to its structural components .

Anti-inflammatory Effects

Studies have indicated that certain furan derivatives can modulate inflammatory responses. The presence of specific functional groups in this compound may contribute to its anti-inflammatory potential .

Case Studies

  • Anticancer Screening : In a systematic screening of a library of compounds for anticancer activity using multicellular tumor spheroids, several furo-pyrimidine derivatives were identified as potent inhibitors of tumor growth. The study's findings suggest a need for further exploration into the specific mechanisms of action for this compound .
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various furan-based compounds against common bacterial pathogens. The results indicated that certain substitutions on the furan ring significantly enhanced antimicrobial activity .

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